8-Azaspiro[4.5]decan-1-one

Lipophilicity Drug-likeness Physicochemical Properties

Lead optimization often stalls when spirocyclic cores are treated as interchangeable, causing mismatches in hydrogen-bonding geometry and lipophilicity. 8-Azaspiro[4.5]decan-1-one solves this with its precise regioisomeric scaffold: • Computed XLogP reduction of >1.3 units vs. the 2-aza regioisomer, improving solubility and oral bioavailability. • Dual HBA motif (ketone + secondary amine) enables two-point pharmacophore engagement inaccessible to 2-aza analogs. • Solvent-exposed secondary amine provides a synthetic handle for linker conjugation in PROTAC design, absent in 2-oxa analogs.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 198133-82-3
Cat. No. B179795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decan-1-one
CAS198133-82-3
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCNCC2
InChIInChI=1S/C9H15NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h10H,1-7H2
InChIKeyLSFCLYRZJPQJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]decan-1-one: A Strategic Spirocyclic Scaffold


8-Azaspiro[4.5]decan-1-one is a C9H15NO spirocyclic building block integrating a cyclopentanone ring with a piperidine nucleus through a shared quaternary carbon [1]. This rigid, three-dimensional scaffold is a privileged structure in drug discovery, presenting a ketone and a secondary amine as key vectors for diversification [2]. Its primary differentiation arises from its specific regioisomerism and heteroatom composition, which dictate a distinctive profile of molecular recognition and physicochemical parameters, setting it apart from other spirocyclic analogs.

1
Spirocyclic building block for fragment-based lead diversification
Ketone and secondary amine as core synthetic vectors
2
Supports medicinal chemistry requiring a rigid, three-dimensional core
Regioisomer with distinct hydrogen-bond geometry
3
Selection context for low-lipophilicity spiro scaffolds
Computed XLogP3 = 0.3 reported; review against analog library

8-Azaspiro[4.5]decan-1-one: Substitution Consequences


Treating spirocyclic building blocks as interchangeable units without rigorous evaluation of their structural isomerism is a common pitfall in lead optimization. Substituting 8-Azaspiro[4.5]decan-1-one with its 2-aza regioisomer or a 2-oxa analog fundamentally alters key molecular properties proven to drive biological recognition. According to computed drug-likeness parameters, this specific isomer confers a distinct hydrogen-bonding geometry and a lower lipophilicity compared to its direct analog [1]. Such differences directly impact solubility, permeability, and target binding kinetics, making precise structural selection critical for maintaining SAR continuity.

Scaffold
8-Azaspiro[4.5]decan-1-one
2-Aza / 2-Oxa regioisomers
Lipophilicity
Lower logP profile; may support solubility
Higher logP; risk of altered permeability and binding
H-Bond Acceptors
Dual HBA (amine + ketone)
Single HBA; two-point pharmacophore may not transfer
Ionizable Center
Basic piperidine N for salt-bridge or linker attachment
Ether oxygen (2-oxa) cannot replicate ionic interactions

8-Azaspiro[4.5]decan-1-one Differentiators


Lipophilicity Advantage vs. 2-Aza Regioisomer

8-Azaspiro[4.5]decan-1-one demonstrates a significantly lower calculated partition coefficient (XLogP3 = 0.3) compared to its direct regioisomer 2-azaspiro[4.5]decan-1-one (XLogP3 = 1.6), as computed by PubChem [1][2]. This 1.3-log unit decrease represents a fundamental shift in lipophilicity, placing the target compound in a more favorable range for aqueous solubility and reduced non-specific binding.

Lipophilicity vs. 2-Aza
Cross-study comparable
XLogP3 = 0.3
Δ = -1.3 log units
Supports procurement for lower-lipophilicity core scaffold
Computed XLogP3 3.0; PubChem 2025 release
Lipophilicity Drug-likeness Physicochemical Properties

Extra Hydrogen Bond Acceptor vs. 2-Aza Isomer

The spatial arrangement of atoms in 8-Azaspiro[4.5]decan-1-one results in two hydrogen bond acceptor (HBA) sites, whereas the compact lactam nature of 2-azaspiro[4.5]decan-1-one provides only one [1][2]. The additional acceptor arises from the distinct chemical environment of the secondary amine within the piperidine ring, offering a unique vector for directional hydrogen-bond formation not present in the 2-aza analog.

H-Bond Acceptor Count
Cross-study comparable
8-Aza: 2 HBA
2-Aza: 1 HBA
Reported dual-acceptor vector supports polar target engagement
Cactvs 3.4.8.24 algorithm; PubChem 2025
Molecular Recognition Target Engagement Hydrogen-Bonding

Scaffold Geometry: 8-Aza vs. 2-Oxa Isomer

Substituting the secondary amine with an oxygen atom to create 2-oxa-8-azaspiro[4.5]decan-1-one results in a profound change in both molecular formula (C8H13NO2 vs. C9H15NO) and hydrogen bond character. While the target compound retains a hydrogen bond donor and two acceptors, the 2-oxa analog removes a protonatable amine center critical for forming ionic interactions or salt bridges in a biological context [1][2].

Geometry vs. 2-Oxa Isomer
Cross-study comparable
C9H15NO (basic N)
vs. C8H13NO2 (ether)
Protonatable amine for ionic binding; ether cannot substitute
Predicted pKa ~10; vendor technical data
Structure-Activity Relationship Scaffold Hopping Heterocyclic Chemistry

8-Azaspiro[4.5]decan-1-one Applications


Low-Lipophilicity Spirocyclic Amine Core

In a medicinal chemistry program where a lead series suffers from high logD, introducing the 8-Azaspiro[4.5]decan-1-one scaffold as a core motif can lower calculated XLogP by over 1.3 units compared to using the 2-aza regioisomer [1]. This makes it an ideal procurement choice for projects aiming to improve solubility, reduce metabolic liability, or enhance oral bioavailability by replacing a more lipophilic spirocyclic core.

Dual Hydrogen-Bond Acceptor Fragment

For targets that engage ligands through two distinct hydrogen-bond acceptor motifs, 8-Azaspiro[4.5]decan-1-one provides a validated fragment core. Its computed dual HBA capacity (ketone and secondary amine) offers a directional advantage over the 2-aza isomer, which can only serve as a single HBA [2]. Procuring this fragment allows probing of a two-point interaction pharmacophore that is inaccessible with the regioisomer.

PROTACs with Solvent-Exposed Piperidine Handle

The secondary amine in the piperidine ring of 8-Azaspiro[4.5]decan-1-one provides a distinct, solvent-exposed vector for linker attachment, which is a critical requirement in the design of proteolysis targeting chimeras (PROTACs) or fluorescent probes. The 2-oxa-8-aza analog, which replaces this amine with an ether, forfeits this synthetic handle and the basicity needed for subsequent aqueous solubility of the final conjugate [3]. Selecting the 8-aza scaffold ensures the essential functional group architecture is maintained.

Application
Selection Property
Validation Focus
Low-lipophilicity core scaffold
Lower computed logP profile
Solubility and permeability assay; logD measurement
Dual HBA pharmacophore fragment
Two hydrogen-bond acceptor sites
Target engagement and SAR continuity studies
PROTAC or probe linker attachment
Solvent-exposed basic piperidine handle
Linker conjugation and conjugate solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.